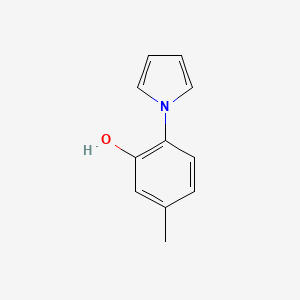

![molecular formula C12H14N4O3S3 B5563558 4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)

4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide” is a complex organic molecule that contains several functional groups. These include a thienyl group (a five-membered aromatic ring containing four carbon atoms and one sulfur atom), a thiazolyl group (another five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom), a carbonyl group (a carbon atom double-bonded to an oxygen atom), and a piperazine group (a six-membered ring containing four carbon atoms and two nitrogen atoms) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thienyl and thiazolyl groups are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The carbonyl group is polar, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbonyl group is often involved in reactions such as nucleophilic addition or reduction . The thiazole ring is also reactive and can undergo reactions such as alkylation, acylation, halogenation, nitration, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, the presence of the polar carbonyl group could increase the compound’s solubility in polar solvents . The aromatic thienyl and thiazolyl groups could contribute to the compound’s stability and rigidity .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

A series of benzenesulfonamides incorporating various moieties, including piperidinyl, sulfone, and 2-thienyl fragments, were investigated for their inhibition of human carbonic anhydrase isozymes I, II, IX, and XII. These compounds showed low nanomolar activity against hCA II, significant inhibition of CA IX, and also inhibited CA XII, with the best inhibitors incorporating bulky moieties and 1,3,4-thiadiazol-3(2H)-yl groups (Alafeefy et al., 2015).

Biological Activities

Novel 1,3,4-thiadiazole amide derivatives containing piperazine were synthesized and showed inhibitory effects on Xanthomonas campestris pv. oryzae and certain antiviral activity against tobacco mosaic virus, highlighting their potential as antimicrobial and antiviral agents (Xia, 2015).

Anticonvulsant Action

Benzenesulfonamide derivatives were evaluated for their inhibitory activity against human carbonic anhydrase isozymes and for their anticonvulsant activity. Some of these derivatives displayed effective seizure protection in animal models, suggesting their potential use in treating epilepsy (Mishra et al., 2017).

Antimalarial Activity

Certain piperazine derivatives have been identified as potential anti-malarial agents, indicating the importance of specific substituents and structural motifs for generating activity against malaria (Cunico et al., 2009).

Antimicrobial and Antiviral Activities

New urea and thiourea derivatives of piperazine doped with febuxostat demonstrated promising antiviral and antimicrobial activities, further illustrating the versatility of these compounds in drug development (Reddy et al., 2013).

Orientations Futures

Thiazole and piperazine derivatives are areas of active research in medicinal chemistry, and new compounds with these groups are continually being synthesized and tested for biological activity . The compound you mentioned could potentially be a candidate for such research, given the known biological activities of similar compounds.

Propriétés

IUPAC Name |

4-(2-thiophen-2-yl-1,3-thiazole-4-carbonyl)piperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S3/c13-22(18,19)16-5-3-15(4-6-16)12(17)9-8-21-11(14-9)10-2-1-7-20-10/h1-2,7-8H,3-6H2,(H2,13,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXGEHHJJGSZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CSC(=N2)C3=CC=CS3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(2-Thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5563475.png)

![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)

![4-ethyl-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5563500.png)

![1-(3-methylbutanoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5563517.png)

![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)

![N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5563536.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)

![ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5563549.png)

![3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)

![ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]propanoate](/img/structure/B5563573.png)